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molecular formula C8H9BrN2O2 B1305202 Ethyl (5-bromopyridin-3-yl)carbamate CAS No. 152684-24-7

Ethyl (5-bromopyridin-3-yl)carbamate

Cat. No. B1305202
M. Wt: 245.07 g/mol
InChI Key: BFWDDTLTJVTQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238813B2

Procedure details

To a solution of 5-bromonicotinic acid (20.0 g, 99.0 mmol) in ethanol (300 mL) was added DPPA (21.6 mL, 100.0 mmol) followed by triethylamine (14.3 mL, 103.0 mmol) then refluxed overnight. After cooling, a half amount of solvent was removed by evaporation. The ethanol solution was extracted with ethyl acetate. The organic layer was washed with NaHCO3 (aq) and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave the title compound (4.55 g, 19%): MS m/e 245, 246 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)C(O)=O.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:18])=CC=1.C([N:30]([CH2:33]C)CC)C.[CH2:35]([OH:37])[CH3:36]>>[Br:1][C:2]1[CH:10]=[C:6]([NH:30][C:33](=[O:18])[O:37][CH2:35][CH3:36])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
21.6 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
a half amount of solvent was removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The ethanol solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 (aq) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
Sequence purification on SiO2 column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.55 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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